Cratoxyarborenone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5,7-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-18-20(29)13-22(31)28-24(18)27(33)25-23(34-28)14-21(30)19(26(25)32)11-9-16(3)4/h7,9-10,13-14,29-32H,6,8,11-12H2,1-5H3/b17-10+ |
InChI Key |
ZAXOSWZCOUYSSE-LICLKQGHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
Isolation and Advanced Analytical Characterization Methodologies for Cratoxyarborenone a
Botanical Sourcing and Distribution of Cratoxylum Species as a Source
The genus Cratoxylum, belonging to the family Hypericaceae, is recognized as the primary botanical source of Cratoxyarborenone A and its related xanthone (B1684191) structures. upm.edu.my These plants are typically small trees or shrubs found in Southeast Asia. nih.gov The distribution of this compound is specific to certain species and plant parts within this genus.
Isolation from Cratoxylum sumatranum
Cratoxylum sumatranum (Jack) Blume is the most well-documented source of this compound. nih.govstuartxchange.org Scientific investigations have successfully isolated this compound from various parts of the plant, including the leaves, twigs, and stem bark. ebi.ac.ukebi.ac.ukresearchgate.net The isolation of this compound, along with five other related new xanthones (cratoxyarborenones B-F), was the result of bioassay-directed fractionation studies targeting cytotoxic constituents. ebi.ac.ukresearchgate.net
Isolation from Cratoxylum glaucum
While the genus Cratoxylum is known for producing a wide array of xanthones, the specific isolation of this compound from Cratoxylum glaucum has not been explicitly reported in the reviewed scientific literature. However, research on this species has yielded other closely related prenylated xanthones. For instance, a 2024 study using bioassay-guided isolation on the leaves of C. glaucum successfully identified Cratoxyarborenone E. pensoft.netresearchgate.net This finding underscores the potential of C. glaucum as a source for similar chemical structures, even if this compound itself has not yet been documented from this species. chula.ac.thresearchgate.netgoogle.comorcid.orgkemdikbud.go.id
Isolation from Cratoxylum cochinchinense
Cratoxylum cochinchinense (Lour.) Bl. is another species rich in xanthone derivatives. upm.edu.mynih.gov Numerous phytochemical studies have led to the isolation of various xanthones, including novel structures like cratoxanthones A-D, from its branches, twigs, and stems. nih.govmdpi.comnih.gov Despite the extensive investigation into its chemical constituents, the isolation of this compound from C. cochinchinense has not been documented in the available research. The chemical profile of this species is characterized by other xanthones, such as α-mangostin and cochinchinone A. nih.gov
Table 1: Documented Botanical Sources of this compound and Related Compounds
| Botanical Source | Compound Isolated | Plant Part(s) | Reference(s) |
| Cratoxylum sumatranum | This compound | Leaves, Twigs, Stem Bark | nih.govstuartxchange.orgebi.ac.ukresearchgate.net |
| Cratoxylum sumatranum | Cratoxyarborenones B-F | Leaves, Twigs, Stem Bark | ebi.ac.ukresearchgate.net |
| Cratoxylum glaucum | Cratoxyarborenone E | Leaves | pensoft.netresearchgate.net |
| Cratoxylum cochinchinense | Cratoxanthones A-D | Branches, Twigs | nih.gov |
Optimized Extraction and Bioassay-Guided Fractionation Strategies
The isolation of this compound is a multi-step process that begins with the extraction of crude phytochemicals from the plant material, followed by a systematic purification process guided by biological assays.
Multistage Solvent Extraction Techniques
The initial step involves the extraction of compounds from dried and powdered plant material using a series of solvents. This multistage or sequential extraction process leverages solvents of increasing polarity to separate compounds based on their solubility. scitepress.orgzaiput.com A typical protocol is as follows:
Non-polar Solvent Extraction: The plant material is first macerated or extracted with a non-polar solvent like n-hexane. This step removes lipids, fats, and other non-polar constituents. nih.gov
Intermediate Polarity Solvent Extraction: The plant residue is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297). This fraction is often enriched in xanthones, including this compound. pensoft.netresearchgate.net
Polar Solvent Extraction: Finally, a polar solvent like methanol (B129727) or ethanol (B145695) is used to extract the remaining polar compounds. nih.govmdpi.com
The resulting extracts from each stage are concentrated, and the fraction showing the highest bioactivity is selected for further purification.
Table 2: Example of a Multistage Solvent Extraction Scheme
| Extraction Stage | Solvent | Primary Compounds Extracted |
| 1 | n-Hexane | Lipids, Waxes, Sterols, some Terpenoids |
| 2 | Dichloromethane / Ethyl Acetate | Xanthones, Flavonoids, less polar compounds |
| 3 | Methanol / Ethanol | Glycosides, highly polar Phenolics |
Chromatographic Separation Methods (e.g., preparative HPLC)
The purification of this compound from the active crude extract is achieved through a combination of chromatographic techniques, a process often guided by bioassays. researchgate.net
Bioassay-Guided Fractionation: This strategy is fundamental to isolating specific active compounds from a complex mixture. The discovery of this compound was explicitly guided by its cytotoxic activity against the KB (human oral epidermoid) cancer cell line. ebi.ac.ukebi.ac.ukresearchgate.net In this process, the crude extract is separated into multiple fractions using column chromatography. Each fraction is then tested for its biological activity. The most active fraction is subjected to further rounds of separation and testing until a pure, active compound is isolated. researchgate.nettandfonline.com
Chromatographic Techniques:
Column Chromatography (CC): The active extract is typically first subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. mdpi.commdpi.com This provides initial separation into several less complex fractions.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is the method of choice. mdpi.comnih.gov This technique offers high resolution and is used to isolate the target compound to a high degree of purity from the most active fractions obtained via column chromatography. researchgate.net For xanthone separation, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) or methanol and water. nih.govmdpi.commdpi.com
This systematic combination of bioassays and advanced chromatographic methods ensures the efficient and successful isolation of this compound.
Comprehensive Spectroscopic and Spectrometric Characterization Approaches
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups, culminating in a complete and unambiguous structural assignment.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the intricate framework of the molecule.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides the initial and fundamental data. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For a compound with the complexity of this compound, which possesses aromatic protons, olefinic protons from the isoprenoid side chains, and hydroxyl protons, the ¹H NMR spectrum offers a detailed fingerprint.
The ¹³C NMR spectrum complements this by providing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., carbonyl, aromatic, olefinic, aliphatic), which is essential for identifying the xanthone core and the attached prenyl and geranyl groups.
While specific 1D NMR data for this compound is not publicly available, data for the closely related Cratoxyarborenone E offers insight into the expected spectral features.
Table 1: Representative ¹H NMR Data for a Cratoxyarborenone Scaffold (Cratoxyarborenone E in acetone-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.98 | s | 1H | OH-1 |
| 7.50 | s | 1H | H-8 |
| 6.29 | s | 1H | H-2 |
| 5.31 | q | 1H | H-2'' |
| 5.25 | q | 1H | H-2' |
| 3.96 | s | 3H | -OCH₃-6 |
| 3.64 | d | 2H | H-1'' |
| 3.48 | d | 2H | H-1' |
| 1.80 | s | 3H | H-5'' |
| 1.76 | s | 3H | H-5' |
| 1.67 | s | 3H | H-4'' |
| 1.63 | s | 3H | H-4' |
Data sourced from a study on Cratoxyarborenone E and is representative of the types of signals expected for this compound.
Table 2: Representative ¹³C NMR Data for a Cratoxyarborenone Scaffold (Cratoxyarborenone E in acetone-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 180.37 | C-9 |
| 162.42 | C-3 |
| 161.34 | C-1 |
| 155.30 | C-4a |
| 152.54 | C-6 |
| 148.95 | C-5a |
| 147.43 | C-7 |
| 132.00 | C-3'' |
| 131.09 | C-3' |
| 124.24 | C-5 |
| 122.92 | C-2'' |
| 122.18 | C-2' |
| 116.32 | C-8a |
| 107.56 | C-8 |
| 106.41 | C-4 |
| 102.49 | C-9a |
| 97.43 | C-2 |
| 60.38 | -OCH₃-6 |
| 25.04 | C-4', C-4'' |
| 22.97 | C-1'' |
| 21.45 | C-1' |
| 17.27 | C-5'' |
| 17.18 | C-5' |
Data sourced from a study on Cratoxyarborenone E and is representative of the types of signals expected for this compound.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of atoms. blogspot.commnstate.edu A COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons within the isoprenoid chains. An HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly powerful for connecting the various fragments of the molecule, such as linking the prenyl and geranyl side chains to the xanthone core.
High-Resolution Mass Spectrometry (HRMS) for Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. uni-rostock.de For this compound, HRMS provides an exact mass measurement, which allows for the calculation of its elemental composition with a high degree of confidence. The molecular formula of this compound has been determined to be C₂₈H₃₂O₆. nih.gov This formula is the foundation upon which the structural elucidation by NMR and other spectroscopic methods is built.
HRMS instruments, such as TOF (Time-of-Flight) or Orbitrap analyzers, can measure mass-to-charge ratios to several decimal places. This level of precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions.
Utilization of Other Spectroscopic Methods (e.g., UV-Vis, IR) for Structural Confirmation
While NMR and HRMS provide the core structural information, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer valuable confirmatory data about the functional groups and electronic system of this compound.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. blogspot.com The xanthone core of this compound contains a conjugated system of double bonds, which absorbs UV and visible light at characteristic wavelengths. While the specific UV-Vis absorption maxima for this compound are not detailed in available literature, a related compound, Cratoxyarborenone E, exhibits absorption maxima at 240, 262, 318, and 378 nm, which is characteristic of a xanthone chromophore. These absorptions correspond to π→π* transitions within the aromatic and carbonyl systems.
Table 3: Representative UV-Vis Absorption Maxima for a Cratoxyarborenone Scaffold
| λmax (nm) |
| 240 |
| 262 |
| 318 |
| 378 |
Data sourced from a study on Cratoxyarborenone E and is representative of the types of absorptions expected for this compound.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbon-hydrogen (C-H) bonds of the aromatic ring and aliphatic side chains, a carbonyl (C=O) group of the xanthone core, and carbon-carbon double bonds (C=C) of the aromatic system and isoprenoid chains. The presence and position of these bands provide further evidence to support the structure determined by NMR and MS.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3100-3000 | C-H stretching (aromatic/olefinic) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (xanthone carbonyl) |
| ~1600, 1450 | C=C stretching (aromatic) |
This table represents expected values based on the known structure of this compound and general IR correlation tables.
Biosynthesis and Chemical Synthesis of Cratoxyarborenone a and Analogues
Proposed Biosynthetic Pathways of Xanthones within Cratoxylum Genera
The biosynthesis of xanthones in higher plants, including those in the Hypericaceae family to which Cratoxylum belongs, is a complex process that involves the convergence of multiple metabolic pathways. researchgate.netub.ac.id While the specific pathway to Cratoxyarborenone A has not been fully elucidated, a general scheme for xanthone (B1684191) formation in related species provides a strong hypothetical framework.
The formation of the characteristic dibenzo-γ-pyrone (xanthone) scaffold is of mixed biosynthetic origin, utilizing precursors from both the shikimate and acetate (B1210297) (polyketide) pathways. mdpi.comnih.govresearchgate.net The process generally proceeds through the following key stages:
Formation of Benzoyl-CoA: The shikimate pathway provides the amino acid L-phenylalanine. frontiersin.org Through a series of enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL), L-phenylalanine is converted to benzoyl-CoA. mdpi.comfrontiersin.org
Formation of a Benzophenone (B1666685) Intermediate: The key condensation step is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. This enzyme facilitates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form 2,4,6-trihydroxybenzophenone. mdpi.com
Hydroxylation and Cyclization: The benzophenone intermediate undergoes further modifications. A crucial step is the 3'-hydroxylation by a cytochrome P450-dependent monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield 2,3',4,6-tetrahydroxybenzophenone. researchgate.netfrontiersin.org This molecule is considered the central intermediate in the biosynthesis of most plant xanthones. mdpi.comnih.govfrontiersin.org
Xanthone Core Formation: The final step to create the xanthone core is a regioselective, oxidative phenol (B47542) coupling reaction of the benzophenone intermediate. researchgate.netfrontiersin.org This intramolecular cyclization results in the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as the foundational skeletons for a vast array of more complex xanthones. researchgate.netfrontiersin.org this compound is a derivative of the 1,3,5,7-tetrahydroxyxanthone core. nih.gov
A summary of key enzymes involved in the early stages of xanthone biosynthesis is provided below.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. researchgate.net |
| Cinnamate-CoA Ligase | CNL | Activates cinnamic acid to cinnamoyl-CoA. mdpi.com |
| Benzophenone Synthase | BPS | Catalyzes the condensation of benzoyl-CoA and three malonyl-CoA units to form 2,4,6-trihydroxybenzophenone. researchgate.netmdpi.com |
| Benzophenone 3′-Hydroxylase | B3'H | A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. researchgate.netfrontiersin.org |
A hallmark of many bioactive xanthones, including this compound, is the presence of isoprenoid side chains, such as prenyl (C5) and geranyl (C10) groups. ebi.ac.ukfrontiersin.org These modifications are critical for their biological activity. The attachment of these lipophilic moieties is catalyzed by a class of enzymes known as prenyltransferases (PTs). mdpi.com
These enzymes utilize prenyl pyrophosphates, primarily dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP), as donor substrates. researchgate.netmdpi.com The prenyltransferase catalyzes the addition of the prenyl or geranyl group to the electron-rich xanthone nucleus, typically at a carbon atom (C-prenylation). mdpi.comunram.ac.id
In the proposed biosynthesis of this compound, the 1,3,5,7-tetrahydroxyxanthone core is believed to undergo two separate prenylation events:
C2-Prenylation: A prenyltransferase adds a C5 isoprenyl group from DMAPP to the C-2 position of the xanthone A-ring. frontiersin.orgnih.gov
C8-Geranylation: Another, likely distinct, prenyltransferase attaches a C10 geranyl group from GPP to the C-8 position.
The substitution reaction involves the formation of a carbanion on the aromatic ring, which acts as a nucleophile to attack the electrophilic C1 of the prenyl pyrophosphate, followed by the elimination of the pyrophosphate group. unram.ac.id The regioselectivity of these enzymes is crucial in determining the final structure of the natural product. For example, a membrane-bound prenyltransferase isolated from Hypericum calycinum was found to specifically catalyze the C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. mdpi.com
Elucidation of Precursor Building Blocks and Enzymatic Steps
Total Synthesis Strategies for this compound
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. wikipedia.org While a completed total synthesis of this compound has not been reported in the literature, a logical synthetic plan can be devised through retrosynthetic analysis.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachslideshare.netlibretexts.org For this compound, the key disconnections would target the bonds that are most challenging to form or that lead to significant simplification of the molecule.
The primary retrosynthetic disconnections for this compound are:
C-C Bonds of the Isoprenoid Chains: The bonds connecting the C-2 isoprenyl group and the C-8 geranyl group to the xanthone core are logical points for disconnection. This simplifies the target molecule into a polyhydroxyxanthone core and the corresponding isoprenoid bromides or similar electrophilic reagents.
Xanthone Core Formation: The central dibenzo-γ-pyrone ring system can be disconnected via a retro-Friedel-Crafts acylation or a related cyclization reaction. This breaks the molecule down into a benzophenone intermediate.
Benzophenone Intermediate: The benzophenone itself can be disconnected at the central carbonyl group, leading back to a substituted benzoic acid derivative and a polyhydroxylated benzene (B151609) ring (such as phloroglucinol), which are often more readily available starting materials. unram.ac.id
This backward analysis transforms the complex problem of synthesizing this compound into a series of more manageable steps. deanfrancispress.comcitycollegekolkata.org
Based on the retrosynthetic analysis, a plausible forward synthesis would involve the assembly of the xanthone core followed by the strategic introduction of the isoprenoid side chains.
A potential synthetic route could proceed as follows:
Synthesis of the Xanthone Core: An efficient method for constructing the 1,3,5,7-tetrahydroxyxanthone core would be the first major phase. This could be achieved through the Grover-Shah-Shah reaction or by a Friedel-Crafts acylation between a suitably protected polyhydroxybenzoic acid and a phloroglucinol (B13840) derivative, followed by cyclization to form the xanthone.
Regioselective Prenylation and Geranylation: This is the most challenging step. The polyhydroxyxanthone core has multiple potential sites for alkylation. To achieve the specific substitution pattern of this compound (prenyl at C-2, geranyl at C-8), a strategy involving protecting groups would be necessary. Orthogonal protecting groups would be used to mask the hydroxyl groups at C-1, C-3, C-5, and C-7, allowing for the selective deprotection and subsequent alkylation at the desired positions. The C-prenylation and C-geranylation would likely be accomplished using prenyl bromide and geranyl bromide, respectively, under basic conditions. unram.ac.id The order of introduction of these two different groups would need to be carefully considered to maximize yield and regioselectivity.
Deprotection: The final step would be the removal of all protecting groups to yield the final natural product, this compound.
The development of such a route requires extensive knowledge of reaction mechanisms and the strategic use of protecting groups to control the reactivity of the multifunctional xanthone core. chemhume.co.uksavemyexams.comocr.org.uk
Strategic Retrosynthetic Analysis and Key Disconnections
Semi-Synthesis and Chemical Modification of this compound Analogues
Semi-synthesis is a powerful strategy in medicinal chemistry that uses a readily available natural product as a starting scaffold for chemical modifications. nih.govnumberanalytics.com This approach avoids the often lengthy and low-yielding process of total synthesis while allowing for the creation of a library of new analogues for structure-activity relationship (SAR) studies. nih.govnd.edu
Given the complex structure of this compound, its isolation from Cratoxylum sumatranum could provide a valuable starting material for creating novel derivatives. ebi.ac.uk The goal of such modifications would be to explore how changes to the structure affect its biological properties, potentially leading to compounds with enhanced potency or improved pharmacological profiles. numberanalytics.comnih.gov
Potential chemical modifications of the this compound scaffold could include:
Modification of Hydroxyl Groups: The four phenolic hydroxyl groups are prime targets for reactions such as O-alkylation, O-acylation, or glycosylation. These changes would alter the polarity and hydrogen-bonding capabilities of the molecule.
Oxidation/Reduction of the Xanthone Core: The core structure itself could be modified, although this would likely require more forcing reaction conditions.
By creating a diverse set of analogues through semi-synthesis, researchers can systematically investigate the pharmacophore of this compound and identify the key structural features responsible for its cytotoxic effects. core.ac.ukwikipedia.org
Rational Design of Derivatives for Research Exploration
The rational design of this compound derivatives is a key strategy to explore and optimize its biological activities. This approach leverages the known structure-activity relationships (SAR) of the xanthone scaffold to create new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
The xanthone core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com Modifications to the xanthone scaffold of this compound, particularly at its hydroxyl and prenyl groups, are guided by computational and synthetic methodologies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build predictive models. For instance, QSAR analysis on xanthone derivatives has been used to design new antimalarial compounds by identifying key molecular descriptors that correlate with biological activity. researchgate.net
One common strategy involves the modification of the hydroxyl groups. The number and position of these groups on the xanthone nucleus are critical for biological activity. For example, studies on other xanthones have shown that the presence of hydroxyl groups can influence their anticancer and antimalarial activities. researchgate.nettandfonline.com Another key area for derivatization is the prenyl side chains. The length and complexity of these isoprenoid units can significantly impact the molecule's interaction with cellular membranes and protein targets.
Furthermore, the design of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents a promising avenue for creating novel derivatives. This approach has been successfully applied to other xanthones, leading to compounds with enhanced anti-inflammatory or anticancer properties. nih.gov The insights gained from the biological evaluation of these rationally designed derivatives can then feedback into the design of the next generation of compounds, creating a cycle of continuous optimization.
Synthesis of Modified Xanthone Scaffolds
The chemical synthesis of the core xanthone scaffold and its subsequent modification are fundamental to producing this compound analogues. While a total synthesis of this compound has not been specifically reported, established methods for constructing the dibenzo-γ-pyrone system are applicable.
The biosynthesis of the xanthone core is understood to proceed through a mixed shikimate and acetate pathway, starting from benzophenone intermediates. nih.govtandfonline.com Laboratory syntheses often mimic aspects of this natural process. Common synthetic routes to the xanthone scaffold include the benzophenone method, which involves the cyclization of a suitably substituted 2-hydroxybenzophenone. mdpi.com
Once the basic xanthone scaffold is obtained, further modifications can be introduced to create analogues of this compound. These modifications often focus on the introduction of prenyl groups, a key feature of this compound. Prenylation can be achieved through various chemical methods, including electrophilic substitution reactions using prenyl halides. The positions of these substitutions can be directed by the existing functional groups on the xanthone ring.
The synthesis of various xanthone derivatives has been extensively explored. For example, aminated xanthones have been synthesized through reductive amination, a high-yield, one-pot conversion method. researchgate.net Other strategies involve the cationic modification of hydroxyl groups to enhance antimicrobial properties. nih.gov These synthetic methodologies provide a robust toolbox for creating a diverse library of this compound analogues, which can then be screened for various biological activities.
Investigation of Biological Activities: in Vitro and Cellular Mechanistic Studies
Modulation of Cellular Proliferation and Viability in Cancer Cell Lines
The primary focus of research into the biological effects of Cratoxyarborenone A has been its cytotoxic activity against various cancer cell lines. These studies provide initial insights into the compound's potential as an anti-neoplastic agent.
Inhibition of Human Oral Epidermoid (KB) Cancer Cells
This compound has demonstrated notable cytotoxic effects against the human oral epidermoid carcinoma (KB) cell line. cmu.ac.th In bioassay-directed fractionation studies of extracts from Cratoxylum sumatranum, this compound was identified as an active constituent. ontosight.ai Research indicates that this compound inhibits the survival of KB cells with a reported median effective concentration (ED50) or half-maximal inhibitory concentration (IC50) of 4.3 µg/mL. vdoc.pubresearchgate.net
| Compound | Cell Line | Activity | Concentration (µg/mL) |
| This compound | Human Oral Epidermoid (KB) | Cytotoxicity (ED50/IC50) | 4.3 |
Effects on Diverse Neoplastic Cell Lines (e.g., NCI-H187, MCF-7)
The cytotoxic activity of this compound has also been assessed against other cancer cell lines, though with less pronounced effects compared to its impact on KB cells. Studies have described its activity against the human breast adenocarcinoma cell line (MCF-7) as "mildly cytotoxic." vdoc.pub However, specific IC50 values for its effect on MCF-7 cells are not extensively reported in the currently available literature.
There is currently no specific published data detailing the effects of this compound on the human small cell lung cancer (NCI-H187) cell line. It is noteworthy that other compounds isolated from the Cratoxylum genus have been evaluated against the NCI-H187 cell line. researchgate.net
Induction of Apoptotic Pathways and Cellular Death Mechanisms
Detailed mechanistic studies elucidating the specific pathways through which this compound may induce cell death are limited. While the broader class of xanthones and extracts from Cratoxylum species are known to induce apoptosis in cancer cells, specific research confirming that this compound triggers apoptotic cascades has not been extensively published. ontosight.ai Therefore, the precise cellular death mechanisms initiated by this specific compound remain an area for further investigation.
Analysis of Cell Cycle Arrest Mechanisms (e.g., G2 DNA Damage Checkpoint)
Similar to the study of apoptotic pathways, there is a lack of specific research into the effects of this compound on cell cycle progression in cancer cells. While related compounds and plant extracts have been shown to induce cell cycle arrest, there is no direct evidence from the available scientific literature to confirm that this compound causes cell cycle arrest, for instance at the G2 DNA damage checkpoint. ontosight.aivdoc.pub
Anti-parasitic Activity in Model Systems
In addition to its anti-cancer potential, the biological activity of this compound has been considered in the context of anti-parasitic effects.
Antimalarial Activity against Plasmodium falciparum
There is currently no specific data available from published studies on the antimalarial activity of this compound against Plasmodium falciparum. While other xanthones isolated from the Cratoxylum genus, including other cratoxyarborenone derivatives, have been investigated for their anti-malarial properties, the specific activity of this compound in this regard has not been reported. ontosight.airesearchgate.net
Inhibition of Parasitic Lactate (B86563) Dehydrogenase (LDH)
Anti-amoebic Activity against Entamoeba histolytica
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health issue in many parts of the world. researchgate.netnih.gov There is a continuous search for new and more effective anti-amoebic agents. nih.gov Phytochemicals from plants like Cratoxylum sumatranum have shown promise in this area. researchgate.netresearchgate.net
Research has confirmed that Cratoxyarborenone E, an analog of this compound, possesses anti-amoebic properties. researchgate.net Furthermore, bioactivity-guided isolation studies on the stem bark of Cratoxylum sumatranum have identified other xanthone (B1684191) compounds, specifically caged xanthones, with significant in vitro activity against E. histolytica. researchgate.net These findings suggest that xanthones from this genus, including potentially this compound, are a promising source for the development of new anti-amoebic drugs.
Table 2: In Vitro Anti-amoebic Activity of Xanthones from Cratoxylum sumatranum
| Compound | Target | IC₅₀ (µg/mL) |
|---|---|---|
| Cochinchinoxanthone | E. histolytica | 4.57 |
| Cochinchinone D | E. histolytica | 5.19 |
Data from a study on caged xanthones isolated from C. sumatranum. researchgate.net
Anti-Inflammatory Effects and Immunomodulatory Pathways
Chronic inflammation is a key factor in numerous diseases, and the modulation of inflammatory pathways is a major goal of therapeutic research. frontiersin.orgtermedia.pl Natural compounds, including xanthones, are known to possess significant anti-inflammatory properties. upm.edu.myresearchgate.net
Regulation of NF-kappaB Transcription Factor Activity
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. rockland.comnih.gov It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. mdpi.com The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. nih.gov
Xanthones have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.net A study evaluating various phenolic compounds reported that a diisoprenylxanthone, structurally related to this compound, exhibited potent inhibition of NF-κB p65. researchgate.net This suggests that this compound likely shares this mechanism of action, interfering with the signaling cascade that leads to the activation of pro-inflammatory gene transcription.
Modulation of Pro-inflammatory Cytokine Production
The activation of NF-κB leads to the production of a host of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgthermofisher.comnih.gov These cytokines are key mediators of the inflammatory process and are implicated in the pathology of many chronic diseases. frontiersin.orgtermedia.pl
By inhibiting the NF-κB pathway, compounds like this compound can be expected to downregulate the production of these cytokines. Indeed, computational studies have shown that Cratoxyarborenone E has a strong binding affinity for TNF-α, suggesting a direct interaction that could modulate its activity. researchgate.net The reduction of pro-inflammatory cytokine levels is a critical component of the anti-inflammatory effect of xanthones. nih.gov
Antimicrobial Spectrum and Mechanism of Action Studies
The term "antimicrobial" encompasses activity against a wide range of microorganisms, including bacteria and fungi. frontiersin.orgplos.org Xanthones isolated from Cratoxylum species have demonstrated a broad spectrum of such activities. researchgate.netacs.orgnih.gov
Research into the antibacterial properties of xanthones from Cratoxylum sumatranum has identified several active compounds. For example, Pruniflorone N, another xanthone from this plant, has shown inhibitory activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms of action for antibacterial agents can vary, from inhibiting cell wall synthesis to disrupting protein or nucleic acid synthesis. nih.gov For xanthones, the activity is often linked to their ability to interfere with bacterial membranes and essential enzymes.
Table 3: Antibacterial Activity of Pruniflorone N from Cratoxylum sumatranum
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Micrococcus luteus | 16 |
| Bacillus cereus | 32 |
| Staphylococcus epidermidis | 16 |
| Escherichia coli | 32 |
| Salmonella typhimurium | 32 |
| Pseudomonas aeruginosa | 16 |
Data from a study on xanthones from C. sumatranum ssp. neriifolium. nih.gov
Antibacterial Activity against Pathogenic Microorganisms
While direct studies on the antibacterial activity of this compound are not extensively documented, research on other xanthones isolated from Cratoxylum sumatranum ssp. neriifolium has demonstrated notable antibacterial properties. These findings suggest that xanthones from this plant are a source of potential antibacterial agents.
For instance, a study on compounds isolated from the roots and twigs of Cratoxylum sumatranum ssp. neriifolium revealed that certain xanthones exhibit activity against various pathogenic bacteria. Compounds such as sumatranaxanthone B and 1,3,6,7-tetrahydroxy-8-(3-methylbut-2-enyl)xanthone showed activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus cereus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 μg/mL. acs.org Furthermore, other isolated xanthones displayed selective activity against Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa. acs.org
The antibacterial potential of xanthones from the Cratoxylum genus is not limited to the aforementioned species. Another xanthone, pruniflorone N, also isolated from Cratoxylum sumatranum, has been tested against a panel of bacteria, showing a range of MIC values. nih.gov
Table 1: Antibacterial Activity of Xanthones from Cratoxylum sumatranum
| Compound/Xanthone | Test Organism | MIC (μg/mL) |
| Sumatranaxanthone B | Micrococcus luteus | 4 |
| Bacillus cereus | 8 | |
| Staphylococcus epidermidis | 8 | |
| 1,3,6,7-tetrahydroxy-8-(3-methylbut-2-enyl)xanthone | Micrococcus luteus | 4 |
| Bacillus cereus | 4 | |
| Staphylococcus epidermidis | 4 | |
| 1,5-dihydroxy-6',6'-dimethyl-6,8-bis(3-methyl-2-butenyl)pyrano[2',3':2,3]-xanthone | Staphylococcus aureus | 8 |
| 1,3,5-trihydroxy-2-(3-methylbut-2-enyl)-6',6'-dimethylpyrano[2',3':6,7]xanthone | Salmonella typhimurium | 4 |
| Pruniflorone N | Micrococcus luteus | 16 |
| Bacillus cereus | 32 | |
| Staphylococcus epidermidis | 16 | |
| Escherichia coli | 32 | |
| Salmonella typhimurium | 32 | |
| Pseudomonas aeruginosa | 16 |
Data sourced from studies on xanthones isolated from Cratoxylum sumatranum. acs.orgnih.gov
Antifungal Properties and Cellular Targets
The mechanism of action for antifungal xanthones often involves the disruption of fungal cell membranes and vital cellular processes. While the precise cellular targets of this compound have not been elucidated, related compounds have been shown to interfere with fungal growth through various mechanisms. As of now, specific MIC values for this compound against fungal pathogens have not been reported in the available literature.
Other Investigated Biological Modulations (e.g., Antioxidant Potential)
The antioxidant potential of this compound has not been specifically quantified in available studies. However, research on other xanthones from Cratoxylum sumatranum ssp. neriifolium indicates that compounds from this plant possess significant radical scavenging effects.
In a study evaluating the antioxidant activity of isolated compounds, two xanthones, 1,3,5,6-tetrahydroxyxanthone (B1664531) and cochinchinone A, demonstrated potent activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. acs.org Their efficacy was notable, with IC₅₀ values of 7.0 ± 1.0 μM and 6.0 ± 0.2 μM, respectively. acs.org The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant potential. bioflux.com.ronih.gov
Table 2: Antioxidant Activity of Xanthones from Cratoxylum sumatranum
| Compound/Xanthone | Assay | IC₅₀ (μM) |
| 1,3,5,6-tetrahydroxyxanthone | DPPH | 7.0 ± 1.0 |
| Cochinchinone A | DPPH | 6.0 ± 0.2 |
Data sourced from a study on xanthones isolated from Cratoxylum sumatranum ssp. neriifolium. acs.org
These findings underscore the antioxidant potential within the xanthone class of compounds found in Cratoxylum sumatranum, suggesting that this compound may also possess similar properties, though further specific investigation is required.
Structure Activity Relationships Sar and Molecular Interaction Studies
Identification of Core Structural Features Essential for Biological Activity
The foundational structure of Cratoxyarborenone A is the tricyclic 9H-xanthen-9-one core. This xanthone (B1684191) skeleton is a common feature in many biologically active natural products. The specific biological activity of this compound is dictated by the unique arrangement of substituents on this core.
Key structural features of this compound (C₂₈H₃₂O₆) include:
A Xanthone Nucleus: This planar, aromatic ring system is a critical scaffold for interaction with biological targets. nih.gov
Multiple Hydroxyl Groups: this compound is substituted with four hydroxyl groups at positions 1, 3, 5, and 7. These groups can act as both hydrogen bond donors and acceptors, potentially forming crucial interactions with amino acid residues in target proteins. researchgate.net
Prenyl Substituents: The molecule possesses two distinct prenyl groups: an isoprenyl group at position 2 and a geranyl group at position 8. researchgate.net These lipophilic chains are known to influence the compound's ability to permeate cell membranes. nih.gov
The known biological activity of this compound is its cytotoxicity against the human oral epidermoid (KB) cancer cell line. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models are powerful tools in drug discovery for predicting the activity of new chemical entities. pensoft.net
Based on a review of the current scientific literature, there are no specific QSAR modeling studies that have been published for this compound. The development of such a model would require a dataset of structurally related analogues and their corresponding biological activities, which is not currently available.
Impact of Prenyl Group Substitutions on Bioactivity and Selectivity
Prenylation, the attachment of hydrophobic prenyl groups, is a common modification in natural products that can significantly modulate their biological activity. ontosight.ai In this compound, two such groups are present: a C5 isoprenyl unit and a C10 geranyl chain. researchgate.net
The presence of these prenyl groups generally increases the lipophilicity of the xanthone scaffold, which can enhance membrane permeability and facilitate entry into cells. nih.gov Research on other prenylated xanthones suggests that these groups can also mediate binding to hydrophobic pockets within target enzymes. nih.gov
For this compound specifically, a study has indicated that the nature of the prenyl group at position C-8 is a determinant of its cytotoxic potency. It was observed that the geranyl moiety at C-8 in this compound is less favorable for cytotoxicity compared to an isoprene (B109036) moiety at the same position, as seen in related compounds. vdoc.pub Detailed studies on how these substitutions affect the selectivity of this compound for specific cancer cell lines over normal cells have not been reported.
Influence of Hydroxylation and Alkylation Patterns on Molecular Function
The hydroxylation and alkylation patterns of a xanthone are critical determinants of its molecular function. This compound is a tetrahydroxylated xanthone. researchgate.net The position and number of hydroxyl groups on the xanthone core can influence several properties:
Target Binding: Hydroxyl groups are key sites for hydrogen bonding, which can anchor the molecule within the binding site of a biological target. nih.gov
Antioxidant Activity: Polyphenolic structures, such as that of this compound, are often associated with antioxidant properties, although this specific activity has not been detailed for this compound.
The alkylation pattern of this compound consists of the previously mentioned isoprenyl and geranyl groups. researchgate.net The specific influence of the placement of these groups at positions 2 and 8 on the xanthone core on its molecular function has not been extensively studied beyond the initial observation regarding cytotoxicity. vdoc.pub Further research, including the synthesis and biological evaluation of analogues with varied hydroxylation and alkylation patterns, would be necessary to fully elucidate these relationships for this compound.
Comparative Analysis of this compound with Other Xanthone Derivatives
The cytotoxicity of this compound can be contextualized by comparing it with other related xanthone derivatives. This compound has been reported to have an IC₅₀ value of 4.3 µg/mL against the KB cancer cell line. vdoc.pub This can be compared to other xanthones, although direct comparative studies under identical experimental conditions are limited. For instance, a comparison with rubraxanthone, which also possesses a geranyl group, indicated that the latter was only mildly cytotoxic against several cancer cell lines. vdoc.pub
Table 1: Comparative Cytotoxicity of Selected Xanthone Derivatives Note: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental protocols. It serves for illustrative purposes only.
| Compound | Cell Line | Cytotoxicity (IC₅₀) | Source |
| This compound | KB (human oral epidermoid) | 4.3 µg/mL | vdoc.pub |
| Rubraxanthone | MCF-7, MDA-MB-231, NCI-H460, SF-268 | Mildly cytotoxic | vdoc.pub |
| Cratoxyarborenone E | Vero cells (Cytotoxicity, CC₅₀) | 20.74 µM | frontiersin.org |
Molecular Docking and Computational Simulations of Ligand-Target Interactions
Molecular docking and other computational simulations are valuable tools for predicting and analyzing the binding of a ligand, such as this compound, to a protein target at the molecular level. These studies can provide insights into the binding mode, affinity, and key interactions that stabilize the ligand-target complex.
A review of the scientific literature indicates that no specific molecular docking or computational simulation studies have been published for this compound. While such studies have been performed for other xanthones, including Cratoxyarborenone E, to investigate their potential binding to targets like the Plasmodium falciparum lactate (B86563) dehydrogenase enzyme (PfLDH), similar analyses for this compound are not available. researchgate.netfrontiersin.org Performing such studies would first require the identification of the specific molecular target(s) responsible for its cytotoxic effects.
Advanced Research Perspectives and Future Directions in Cratoxyarborenone a Research
Elucidation of Novel Molecular Targets and Cellular Signaling Pathways
A primary focus of future research will be to identify the specific molecular targets and cellular signaling pathways modulated by Cratoxyarborenone A. While its cytotoxic properties are known, the precise mechanisms remain largely uncharacterized. nih.govresearchgate.net Advanced research will move beyond general cytotoxicity assays to pinpoint the specific proteins, enzymes, or receptors with which this compound interacts.
Key areas of investigation include:
Identifying Direct Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to isolate and identify the direct molecular binders of this compound within cancer cells.
Mapping Signaling Pathway Perturbations: Employing phosphoproteomics and other systems biology approaches to map the changes in cellular signaling cascades upon treatment with this compound. This could reveal impacts on critical pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer. waocp.orgresearchgate.net In-silico studies on the related compound, cratoxyarborenone E, have suggested potential interactions with targets like TNF. researchgate.net
Investigating Epigenetic Modifications: Exploring whether this compound influences epigenetic mechanisms, such as DNA methylation or histone modification, which play a crucial role in gene expression and cancer development. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis
To better understand the pharmacokinetics, bioavailability, and metabolic fate of this compound, the development of highly sensitive and specific analytical methods for its detection at trace levels in complex biological matrices is crucial. frontiersin.org
Future research will likely focus on:
Hyphenated Chromatographic-Mass Spectrometric Methods: Optimizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the ultra-sensitive quantification of this compound and its metabolites in plasma, tissues, and urine. nih.gov
High-Resolution Mass Spectrometry (HRMS): Applying HRMS to accurately identify and characterize unknown metabolites of this compound, providing a deeper understanding of its biotransformation. researchgate.net
Capillary Electrophoresis: Utilizing capillary electrophoresis coupled with sensitive detection methods for rapid and efficient analysis, especially when sample volumes are limited. nih.gov
Optimization of Biosynthetic Pathways through Genetic Engineering
The natural abundance of this compound in Cratoxylum species may be limited, hindering large-scale production for extensive research and potential therapeutic use. Metabolic engineering and synthetic biology offer promising strategies to enhance its production. mdpi.comwikipedia.org
Future efforts will likely involve:
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes and genes involved in the biosynthesis of the xanthone (B1684191) core and its subsequent prenylation and geranylation to form this compound. researchgate.net
Metabolic Engineering in Plant or Microbial Hosts: Genetically modifying plants or engineering microbial hosts like Saccharomyces cerevisiae or Escherichia coli to heterologously produce this compound. wikipedia.org This could involve overexpressing key biosynthetic genes, silencing competing pathways, and optimizing precursor supply. mdpi.comfrontiersin.org
Design and Synthesis of Advanced this compound Analogues
To improve the efficacy, selectivity, and pharmacokinetic properties of this compound, the design and synthesis of novel analogues are a critical area of future research. researchgate.net Structure-activity relationship (SAR) studies will be fundamental to this endeavor. nii.ac.jp
Key approaches will include:
Targeted Chemical Modifications: Synthesizing a library of this compound derivatives by modifying its core structure, including the hydroxyl, isoprenyl, and geranyl groups. nih.gov
Computational Modeling and In Silico Screening: Using molecular docking and other computational tools to predict the binding affinity of designed analogues to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Development of Prodrugs: Designing prodrugs of this compound to enhance its solubility, stability, and targeted delivery to cancer cells.
Application of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)
A systems biology approach, integrating various "omics" technologies, will provide a holistic understanding of the cellular response to this compound. researchgate.netfrontiersin.org This goes beyond single-target analysis to capture the complexity of biological systems. mdpi.com
Future research will integrate:
Transcriptomics (RNA-Seq): Analyzing changes in the entire transcriptome of cells treated with this compound to identify affected genes and pathways.
Proteomics: Quantifying global changes in protein expression and post-translational modifications to understand the functional consequences of drug treatment. nih.gov
Metabolomics: Profiling the metabolic fingerprint of cells to identify alterations in metabolic pathways and discover potential biomarkers of drug response. researchgate.net
Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's mechanism of action and identify network-level effects. mdpi.comfrontiersin.org
Identification of Research Gaps and Unexplored Areas of Investigation
Despite its potential, significant research gaps exist in our understanding of this compound. Acknowledging these gaps is essential for guiding future research priorities.
Key unexplored areas include:
In Vivo Efficacy and Preclinical Models: While initial in vitro cytotoxicity has been observed, comprehensive in vivo studies in relevant animal models of cancer are lacking. researchgate.nettandfonline.com
Spectrum of Anticancer Activity: The activity of this compound has been tested against a limited number of cancer cell lines. nih.gov Its efficacy against a broader panel of human cancers, including solid tumors and hematological malignancies, remains to be determined.
Mechanisms of Resistance: Investigating potential mechanisms by which cancer cells might develop resistance to this compound is crucial for its long-term therapeutic viability.
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies. benthambooks.com
Interdisciplinary Research Initiatives for Comprehensive Understanding
Addressing the multifaceted challenges in this compound research necessitates collaboration across various scientific disciplines. kabk.nlarc.gov.au Fostering interdisciplinary research initiatives will be paramount to accelerating progress. plos.orgnih.govneu.edu.tr
Such initiatives would bring together:
Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its analogues.
Synthetic Organic Chemists: To develop efficient synthetic and semi-synthetic routes to the compound and its derivatives. researchgate.net
Molecular and Cell Biologists: To investigate the biological mechanisms of action and identify cellular targets. nih.gov
Pharmacologists: To evaluate the in vivo efficacy, pharmacokinetics, and toxicology.
Computational Biologists and Bioinformaticians: To analyze large-scale omics data, perform molecular modeling, and guide experimental design. researchgate.net
By embracing these advanced research perspectives and fostering collaborative, interdisciplinary efforts, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.
Q & A
Q. What methodologies are recommended for isolating Cratoxyarborenone A from Cratoxylum glaucum?
Bioassay-guided isolation is the primary approach. Fresh leaves undergo sequential extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, methanol). The dichloromethane extract (Cg.FD) is fractionated via vacuum liquid chromatography (VLC) and further purified using Sephadex LH-20 columns. Active fractions are identified through antimalarial assays, with structural validation via NMR and mass spectrometry .
Q. How is the antimalarial activity of this compound quantified in vitro?
The lactate dehydrogenase (LDH) assay is used. Synchronized Plasmodium falciparum 3D7 cultures are treated with compound dilutions, incubated, and lysed. LDH activity correlates with parasite viability, measured via absorbance at 650 nm. IC50 values (e.g., 2.13 ± 0.04 µg/mL for this compound) determine potency .
Q. What cytotoxicity assessments are critical for evaluating this compound’s therapeutic potential?
The Resazurin assay on Vero cells measures cell viability. Fluorescence intensity after compound exposure determines CC50 (cytotoxic concentration). Selectivity Index (SI = CC50/IC50) is calculated to assess safety margins. For this compound, SI >10 indicates favorable therapeutic potential .
Q. What spectroscopic techniques confirm the molecular structure of this compound?
Structural elucidation relies on 1D/2D NMR (1H, 13C, HMBC) and UPLC-Q-TOF-MS. Key features include prenylated xanthone skeleton identification (δH 6.29 and 7.50 for aromatic protons) and HMBC correlations for side-chain positioning. HPLC purity (>97% at multiple wavelengths) ensures compound integrity .
Q. What criteria classify antimalarial activity as "very potent"?
IC50 <5 µg/mL (or <20 µM) is considered very potent. This compound’s IC50 of 2.13 µg/mL (5.82 µM) meets this threshold, aligning with standards for natural product drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity between crude extracts and isolated this compound?
Bioactivity loss in pure compounds may stem from disrupted synergies present in crude mixtures. To address this, combinatorial assays or co-administration studies with secondary metabolites (e.g., flavonoids) can identify synergistic interactions. Fraction re-constitution experiments may also clarify contributions of minor constituents .
Q. What statistical approaches ensure reliability in determining IC50 and CC50 values?
Triplicate experiments with standard deviation (SD) calculations minimize variability. Non-linear regression models (e.g., four-parameter logistic curve) fit dose-response data. ANOVA or t-tests validate significance between groups, ensuring reproducibility .
Q. How does chemotaxonomic analysis guide the selection of Cratoxylum species for antimalarial research?
Chemotaxonomy identifies shared biosynthetic pathways across species. For example, C. glaucum’s prenylated xanthones (e.g., this compound) align with antimalarial compounds in C. sumatranum (vismione B) and C. cochinchinense (formoxanthone C). Phylogenetic proximity and traditional medicinal use further prioritize species .
Q. How can in silico methods predict this compound’s antimalarial mechanism?
Molecular docking studies model compound interactions with Plasmodium targets (e.g., PfATP6 or PfLDH). Pharmacophore mapping identifies essential functional groups (e.g., hydroxyl, prenyl moieties). QSAR analysis correlates structural features with bioactivity to guide derivative synthesis .
Q. What experimental designs address stability challenges during this compound isolation?
Light-sensitive compounds require amber glassware and inert atmospheres (N2/Ar). Lyophilization preserves labile structures. Stability assays (HPLC monitoring under varying pH/temperature) optimize storage conditions. Degradation products are characterized via LC-MS to identify vulnerable functional groups .
Q. How to investigate structure-activity relationships (SAR) in this compound derivatives?
Semi-synthetic modifications (e.g., hydroxyl methylation, prenyl chain elongation) are tested against P. falciparum. SAR trends are analyzed using IC50 shifts. For instance, methoxy groups at C-6 enhance activity, while prenyl chain removal reduces potency, highlighting critical pharmacophores .
What frameworks (e.g., FINER) ensure rigorous research questions for studying this compound?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
